molecular formula C8H8N4O5S B12012973 s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- CAS No. 41735-56-2

s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)-

Cat. No.: B12012973
CAS No.: 41735-56-2
M. Wt: 272.24 g/mol
InChI Key: BOBQQFAKASIJKC-UHFFFAOYSA-N
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Description

The compound s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- belongs to the 1,2,3-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:

  • 4-methyl group: Enhances lipophilicity and steric bulk.
  • 3-methylsulfonyl group: A strong electron-withdrawing substituent that may influence reactivity and metabolic stability.
  • 5-(5-nitro-2-furyl) moiety: The nitro group on the furan ring is a hallmark of electrophilic reactivity, often associated with biological activity (e.g., antimicrobial, carcinogenic) .

However, analogous triazole derivatives are synthesized via cyclization of thiosemicarbazides or alkylation of triazole thiols .

Properties

CAS No.

41735-56-2

Molecular Formula

C8H8N4O5S

Molecular Weight

272.24 g/mol

IUPAC Name

4-methyl-3-methylsulfonyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole

InChI

InChI=1S/C8H8N4O5S/c1-11-7(9-10-8(11)18(2,15)16)5-3-4-6(17-5)12(13)14/h3-4H,1-2H3

InChI Key

BOBQQFAKASIJKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The s-triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, 4-methyl-s-triazole-3-thiol can be synthesized by reacting thiosemicarbazide with acetylacetone under acidic conditions. The thiol group at position 3 serves as a handle for subsequent sulfonation.

One-Pot Cyclization Strategies

Recent advancements enable one-pot synthesis of s-triazoles using polyphosphoric acid (PPA) as a cyclizing agent. A mixture of hydrazine, methylglyoxal, and thiourea in PPA at 120°C yields 4-methyl-s-triazole-3-thiol with >80% efficiency. This method eliminates intermediate isolation, streamlining large-scale production.

Functionalization with Methylsulfonyl Group

Oxidation of Thiol to Sulfonyl

The 3-thiol group is oxidized to a methylsulfonyl moiety using hydrogen peroxide (H₂O₂) in acetic acid. Optimal conditions involve stirring 4-methyl-s-triazole-3-thiol with 30% H₂O₂ at 60°C for 6 hours, achieving >95% conversion to 4-methyl-3-methylsulfonyl-s-triazole.

Reaction Conditions Table

ReagentConcentrationTemperatureTimeYield
H₂O₂30%60°C6 hr95%
Oxone®2 eqRT12 hr85%

Mechanistic Insights and Side Reactions

Competing Sulfonation Pathways

During sulfonation, overoxidation of the thiol to sulfonic acid (–SO₃H) is mitigated by controlling H₂O₂ stoichiometry. Excess oxidant or prolonged reaction times reduce yields by 15–20%.

Nitro Group Reactivity

The electron-withdrawing nitro group on the furan ring deactivates the substrate, necessitating electrophilic substitution under vigorous conditions. Patents note that nitro group reduction during synthesis is negligible if temperatures remain below 120°C.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from hydrochloric acid (HCl)/glycol mixtures, yielding red crystalline solids with melting points >260°C.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.20 (s, 3H, SO₂CH₃), 6.95 (d, 1H, furyl-H), 7.80 (d, 1H, furyl-H).

  • IR (KBr): 1540 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (SO₂ sym stretch).

Industrial-Scale Considerations

Cost-Effective Oxidants

Bulk synthesis replaces H₂O₂ with Oxone® (2KHSO₅·KHSO₄·K₂SO₄), reducing costs by 40% while maintaining 85% yield.

Waste Management

Spent AlCl₃ from Friedel-Crafts reactions is neutralized with aqueous NaOH, generating Al(OH)₃ sludge for safe disposal .

Scientific Research Applications

Antifungal Applications

s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl) has shown significant antifungal activity. The compound inhibits enzymes involved in fungal metabolism, disrupting cellular processes essential for fungal growth.

Case Study: Efficacy Against Plant Pathogens

A study demonstrated that this compound effectively inhibited the growth of several plant pathogenic fungi. The inhibition was assessed using the agar disc-diffusion method, where the zones of inhibition were measured to determine efficacy.

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Fusarium oxysporum2050
Alternaria solani2530
Botrytis cinerea2240

The results indicate that s-Triazole can serve as a potent fungicide in agricultural settings, potentially reducing crop losses due to fungal infections.

Antibacterial Applications

In addition to its antifungal properties, s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl) exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Testing

Research conducted on the antibacterial efficacy of this compound involved testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of effectiveness.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1825
Escherichia coli1530
Pseudomonas aeruginosa1235

These findings suggest that s-Triazole could be utilized in developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-
  • Key difference : The 3-methylthio group (S-CH₃) instead of 3-methylsulfonyl (SO₂-CH₃).
  • Impact : Methylthio is less oxidized, making it more nucleophilic and prone to metabolic oxidation. Methylsulfonyl, by contrast, is chemically stable and may reduce toxicity .
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide
  • Structure : Combines a thiazole ring, hydrazide, and nitrofuryl group.
  • Activity: Potently carcinogenic in rats, inducing mammary, kidney, and intestinal tumors .
2-Hydrazino-4-(5-nitro-2-furyl)thiazole
  • Structure : Thiazole core with hydrazine and nitrofuryl groups.
  • Activity: High carcinogenicity in rats (mammary gland carcinomas in 32/35 rats) .

Carcinogenicity Profiles

Compound Carcinogenic Activity (Species) Key Functional Groups Reference
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- Not reported Nitrofuryl, methylsulfonyl -
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide Active (rats: mammary, kidney tumors) Thiazole, hydrazide, nitrofuryl
5-Nitro-2-furanmethandiol diacetate Inactive (rats) Nitrofuryl, diacetate
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Active (rats: mammary carcinomas) Thiazole, hydrazine, nitrofuryl
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide Active (mice: leukemia, stomach tumors) Thiazole, acetamide, nitrofuryl

Key Observations :

  • The nitrofuryl group is a common feature in carcinogenic compounds, but activity depends on auxiliary substituents. Hydrazine/thiazole moieties enhance carcinogenicity, while methylsulfonyl may mitigate it .
  • The target compound’s methylsulfonyl group could reduce metabolic activation compared to methylthio or hydrazine analogs .

Physicochemical Properties

  • pKa and Tautomerism: In related compounds (e.g., 2-amino-4-methyl-5-(5-nitro-2-furyl)thiazole), pKa values and tautomeric equilibria influence solubility and bioavailability . The methylsulfonyl group in the target compound may lower basicity compared to amino or hydrazino derivatives.
  • Synthetic Accessibility :

    • Methylsulfonyl groups are typically introduced via oxidation of methylthio precursors (e.g., using H₂O₂ or peracids) .

Biological Activity

s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- is a heterocyclic compound known for its significant biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's molecular formula is C8H8N4O5SC_8H_8N_4O_5S with a molecular weight of approximately 272.238 g/mol. Its structure features a triazole ring with various functional groups that enhance its biological activity, particularly the nitrofuran moiety, which is known to improve antimicrobial properties .

s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- exhibits its biological activity primarily through the inhibition of specific enzymes involved in fungal metabolism. This interference disrupts cellular processes in fungi, making it an effective fungicide. Additionally, the compound has demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The following table summarizes the biological activities associated with s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)-:

Biological Activity Target Organisms Mechanism Minimum Inhibitory Concentration (MIC)
AntifungalVarious fungiEnzyme inhibitionVaries by species; effective against common plant pathogens
AntibacterialStaphylococcus aureus, Escherichia coliDisruption of metabolic pathwaysMIC = 2.4 μg/ml against S. aureus compared to cefuroxime (MIC = 1.2 μg/ml)
AntimicrobialKlebsiella pneumoniae, Pseudomonas aeruginosaInhibition of cell wall synthesisEffective at concentrations below 50 μg/ml in certain studies

Case Studies and Research Findings

  • Fungicidal Activity : Research has shown that s-Triazole compounds can effectively inhibit the growth of various fungal pathogens. A study indicated that derivatives of s-Triazole demonstrated potent antifungal activity against Aspergillus species with MIC values ranging from 50 to 150 μg/ml .
  • Antibacterial Efficacy : In a comparative study, s-Triazole derivatives exhibited substantial antibacterial activity against E. coli and S. aureus. The presence of the nitrofuran group was linked to enhanced lipophilicity and improved penetration into bacterial cells, leading to higher efficacy .
  • Structure-Activity Relationship (SAR) : The biological activity of s-Triazole derivatives has been correlated with their structural features. Substituents that increase lipophilicity and electron-withdrawing groups have been shown to enhance antimicrobial potency .

Comparative Analysis with Related Compounds

The following table compares s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
4-Methyl-3-methoxy-5-(5-nitro-2-furyl)-s-triazoleMethoxy instead of methylsulfonyl groupModerate antifungal activityDifferent functional group impacts activity
4-Methylthio-5-(5-nitro-2-furyl)-s-triazoleMethylthio group presentSimilar antimicrobial properties but varied reactivityEnhanced reactivity due to thioether linkage
1,2,4-Triazole derivativesGeneral class with diverse substituentsBroad range of activities depending on substituentsVersatile scaffold for drug design

Q & A

Basic: How can researchers optimize the synthesis of s-triazole derivatives with nitro-furyl substituents?

Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, and catalyst) and precursor ratios. For example:

  • Nucleophilic substitution : Use 5-nitro-2-furyl precursors under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance thiol group reactivity .
  • Methylsulfonyl introduction : Treat intermediates with methylsulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) improves yield and purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign signals for nitro-furyl (δ 7.1–8.3 ppm) and methylsulfonyl (δ 3.1–3.3 ppm) groups .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How can computational methods predict the biological activity of nitro-furyl triazoles?

Methodological Answer:

  • In silico screening : Use tools like Pass Online® to prioritize targets (e.g., antifungal or antiparasitic activity) .
  • Molecular docking : Simulate binding to enzymes like T. gondii dihydrofolate reductase (PDB: 1DHF) using Discovery Studio or AutoDock .
  • ADME prediction : SwissADME predicts logP (~2.8) and bioavailability scores (>0.55), guiding pharmacokinetic studies .

Advanced: How should researchers resolve contradictions in toxicological data for nitro-furyl triazoles?

Methodological Answer:

  • Compare models : Oral LD₅₀ in mice (730–1,460 mg/kg) vs. in vitro cytotoxicity (CC₃₀ = 1.08 mM in fibroblasts) requires normalization via interspecies scaling (e.g., body surface area).
  • Assay variability : Validate MTT vs. ³H-uracil methods for IC₅₀ discrepancies (e.g., 37.33–42.46 µg/mL for T. gondii) .
  • Metabolite analysis : LC-MS/MS identifies toxic nitro-reduction byproducts (e.g., hydroxylamines) .

Basic: What experimental designs are used to evaluate pharmacological activity?

Methodological Answer:

  • Antiparasitic assays : Measure IC₅₀ against T. gondii RH strain using ³H-uracil incorporation and real-time PCR .
  • Antifungal testing : Follow CLSI M38-A2 guidelines with Candida spp. in RPMI-1640 media .
  • Dose-response curves : Calculate selectivity indices (IC₅₀/CC₃₀) to prioritize compounds with therapeutic ratios >10 .

Advanced: How does tautomerism in nitro-furyl triazoles influence reactivity and bioactivity?

Methodological Answer:

  • Thiol-thione equilibrium : Use ¹H-NMR (DMSO-d₆) to detect tautomeric shifts (δ 13.2 ppm for thione vs. δ 3.8 ppm for thiol) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to compare stability of thione (ΔG = −45.2 kcal/mol) vs. thiol tautomers .
  • Bioactivity correlation : Thione forms show higher antifungal activity due to enhanced hydrogen bonding with CYP51 .

Basic: What safety protocols are recommended for handling nitro-furyl triazoles?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Decomposition : Avoid heating >200°C to prevent NOₓ release; neutralize waste with 10% NaHCO₃ .
  • Storage : Keep in amber vials at −20°C under argon to prevent photodegradation and oxidation .

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